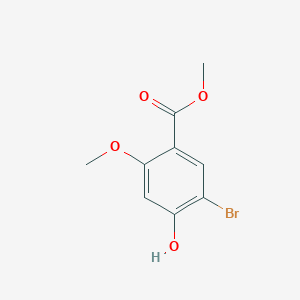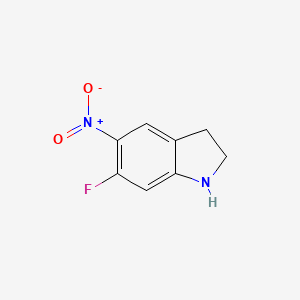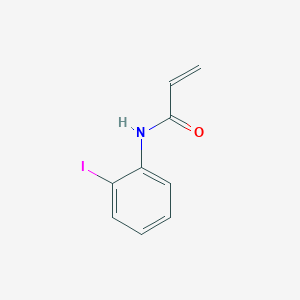![molecular formula C14H13BF2O3 B3060245 [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid CAS No. 2096331-91-6](/img/structure/B3060245.png)
[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid
Descripción general
Descripción
[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid: is an organoboron compound with the molecular formula C14H13BF2O3. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy, difluoro, and methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Mecanismo De Acción
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid is likely to involve the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of biologically active compounds . The specific pathways affected by this compound would depend on the other reactants and conditions present in the system .
Pharmacokinetics
Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The result of the action of this compound would depend on the specific biochemical pathway in which it is involved . In the context of the Suzuki-Miyaura cross-coupling reaction, it would contribute to the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the pH of the environment, temperature, and the presence of a suitable catalyst . It’s also worth noting that boronic acids are generally stable and environmentally benign .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid typically involves the following steps:
Bromination: The starting material, 3-(benzyloxy)-2,4-difluoro-5-methylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.
Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate or boron tribromide, to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form boronate esters or alcohols.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation
Boronate Esters: Formed through reduction
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Drug Discovery: Employed in the synthesis of biologically active compounds and potential drug candidates.
Diagnostic Tools: Used in the development of fluorescent probes and imaging agents.
Industry:
Agriculture: Applied in the synthesis of herbicides and pesticides.
Electronics: Used in the production of organic electronic materials and devices.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
3,5-Difluorophenylboronic Acid: Shares the difluoro substitution but lacks the benzyloxy and methyl groups.
4-(Benzyloxy)phenylboronic Acid: Similar structure but with different substitution patterns.
Uniqueness:
Substitution Pattern: The unique combination of benzyloxy, difluoro, and methyl groups provides distinct reactivity and selectivity in chemical reactions.
Versatility: Its ability to participate in various reactions, including coupling, oxidation, and reduction, makes it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
(2,4-difluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BF2O3/c1-9-7-11(15(18)19)13(17)14(12(9)16)20-8-10-5-3-2-4-6-10/h2-7,18-19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFYAXLMLBYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171065 | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-91-6 | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)













